molecular formula C16H18F17Si B1609776 CID 11387431 CAS No. 356056-15-0

CID 11387431

Cat. No. B1609776
CAS RN: 356056-15-0
M. Wt: 561.37 g/mol
InChI Key: BXLTUBFUTRGQJW-UHFFFAOYSA-N
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Description

CID 11387431 is a synthetic compound developed for use in scientific research. It is a small molecule inhibitor designed to block the activity of certain enzymes that are involved in the regulation of various biochemical processes.

Scientific Research Applications

Methodological Challenges in Developmental Research

Developmental research faces methodological challenges such as aligning research goals with appropriate designs. Alternative techniques like machine learning and Mendelian randomization could bridge gaps between research design and goals, improving the understanding of developmental processes (Hamaker, Mulder, & van IJzendoorn, 2020).

Software Licensing in Scientific Research

Scientific computing relies heavily on software developed by researchers. Proper licensing is crucial for reproducibility and building upon previous work. Understanding legal strategies for software licensing is essential for scientist-programmers (Morin, Urban, & Śliż, 2012).

Emulation of Dynamic Computer Codes

Gaussian process emulation offers an efficient way to model dynamic systems, such as rainfall-runoff simulators, in scientific research. This technique enables the prediction of complex system behaviors with reduced computational demand (Conti, Gosling, Oakley, & O'Hagan, 2009).

Data Sharing and Management

Data sharing among scientists enhances research verification and extension. However, barriers like lack of time, funding, and institutional support persist. Encouraging data sharing requires addressing these barriers and promoting a culture of openness (Tenopir et al., 2011).

Free and Open-Source Research Equipment

The adoption of open-source hardware for building research equipment can significantly lower costs and increase customization. Three-dimensional printers and open-source microcontrollers are enabling researchers to fabricate bespoke laboratory equipment (Pearce, 2012).

properties

InChI

InChI=1S/C16H18F17Si/c1-7(2)34(8(3)4)6-5-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLTUBFUTRGQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F17Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583354
Record name ((Perfluorooctyl)ethyl)di(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

356056-15-0
Record name ((Perfluorooctyl)ethyl)di(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.